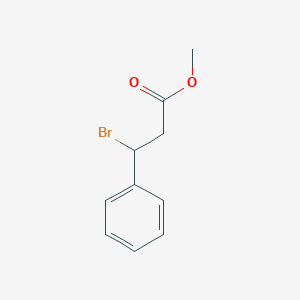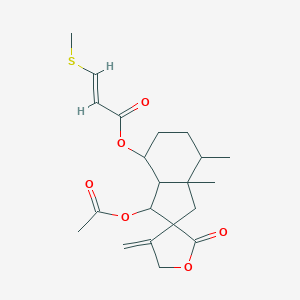
バッケノライドD
説明
Bakkenolide D is a natural product isolated from the fungus Aspergillus fumigatus, which is a member of the Aspergillaceae family. It is a secondary metabolite that is produced by the fungus in response to environmental stressors, such as low temperatures and nutrient deficiencies. The structure of Bakkenolide D was first reported in 1986 and it has since been studied extensively for its biological activity and potential applications in medicine and biotechnology.
科学的研究の応用
細菌ノイラミニダーゼ阻害
バッケノライドD: は、細菌病原性にとって重要な酵素である細菌ノイラミニダーゼ (NA) の強力な阻害剤として同定されています。 この化合物は非競合的阻害を示し、酵素の活性部位以外に結合することを示唆しています 。この特性は、特に NA 活性と関連する疾患に対する新しい抗菌剤の開発に役立つ可能性があります。
植物抽出物中の定量分析
This compound: は、Petasites japonicus およびFarfugium japonicumなどの植物の異なる部位で、HPLC / UV 法を用いて定量的に分析されます 。このアプリケーションは、生薬製剤の標準化に重要であり、ニュートラシューティカルの開発につながる可能性があります。
作用機序
Target of Action
Bakkenolide D primarily targets bacterial neuraminidase (NA), an enzyme that plays a crucial role in the life cycle of bacteria . It also exhibits significant anti-allergic effects, suggesting that it may interact with targets involved in allergic responses .
Mode of Action
Bakkenolide D interacts with its targets through inhibition. Specifically, it exhibits non-competitive inhibition of bacterial neuraminidase . This means that Bakkenolide D binds to an allosteric site on the enzyme, changing the enzyme’s conformation and reducing its activity .
Biochemical Pathways
The primary biochemical pathway affected by Bakkenolide D is the neuraminidase pathway in bacteria. By inhibiting neuraminidase, Bakkenolide D disrupts the bacteria’s ability to spread and infect other cells
Pharmacokinetics
A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to assess the pharmacokinetics of Bakkenolide D . After a single oral dose of 10 mg/kg in rats, the mean peak plasma concentration of Bakkenolide D was 10.1 ± 9.8 ng/mL at 2 hours. The area under the plasma concentration-time curve (AUC0-24 h) was 72.1 ± 8.59 h ng/mL, and the elimination half-life (T1/2) was 11.8 ± 1.9 hours . The oral bioavailability of Bakkenolide D in rats at 10 mg/kg is 2.57% .
Result of Action
The inhibition of bacterial neuraminidase by Bakkenolide D can potentially prevent and treat infectious diseases associated with this enzyme . In the context of allergic responses, Bakkenolide D has been shown to significantly decrease the frequency of sneezing, the number of eosinophils infiltrating into the nasal tissue, and the serum levels of IL-4 and histamine in an ovalbumin-induced allergic rhinitis model in rats .
Action Environment
The action, efficacy, and stability of Bakkenolide D can be influenced by various environmental factors. For instance, the content of Bakkenolides in the rhizome of Petasites tricholobus, from which Bakkenolide D is derived, is higher than in other parts of the plant. Moreover, the older the rhizome, the higher the Bakkenolide content . These factors can impact the availability and potency of Bakkenolide D in therapeutic applications.
生化学分析
Biochemical Properties
Bakkenolide D has been identified as a key bioactive compound responsible for the inhibition of bacterial neuraminidase (NA), an enzyme that plays a crucial role in the life cycle of influenza viruses . It exhibits non-competitive inhibition, meaning it binds to an allosteric site on the enzyme, changing the enzyme’s conformation and reducing its activity .
Cellular Effects
Bakkenolide D has been shown to have significant effects on cellular processes. For instance, it has been found to have anti-allergic effects, evidenced by a significant decrease in the frequency of sneezing, the number of eosinophils infiltrating into the nasal tissue, and the serum levels of IL-4 and histamine in ovalbumin-sensitized Wistar rats .
Molecular Mechanism
The molecular mechanism of Bakkenolide D involves its binding to bacterial neuraminidase (NA). A molecular docking simulation revealed the binding affinity of Bakkenolide D to NA and its mechanism of inhibition. Negative-binding energies indicated high proximity of Bakkenolide D to the active site and allosteric sites of NA .
Dosage Effects in Animal Models
The effects of Bakkenolide D have been studied in animal models, particularly in the context of allergic reactions. In a study involving ovalbumin-sensitized Wistar rats, different dosages of Bakkenolide D were administered, and it was observed that Bakkenolide D had a beneficial effect on allergic rhinitis .
特性
IUPAC Name |
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-methylsulfanylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHLMCCRIWZBQO-PDSBHGERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316458 | |
| Record name | (-)-Bakkenolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18456-03-6 | |
| Record name | (-)-Bakkenolide D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18456-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Bakkenolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



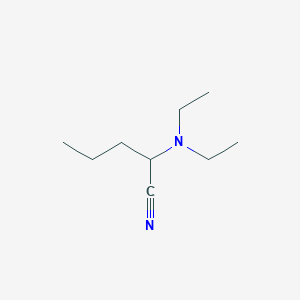
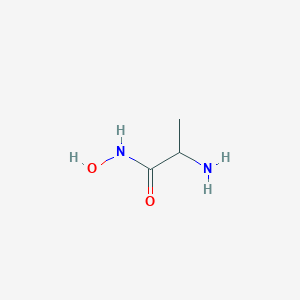

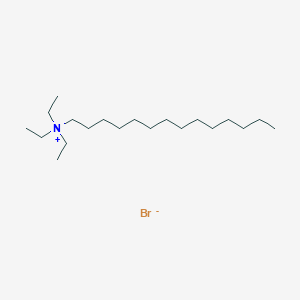




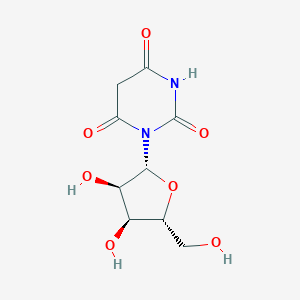


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)

